![molecular formula C23H20N2O4 B557561 Fmoc-L-4-Pyridylalanine CAS No. 169555-95-7](/img/structure/B557561.png)
Fmoc-L-4-Pyridylalanine
Overview
Description
Fmoc-L-4-Pyridylalanine is a chemical compound used in scientific research. It is often used for R&D purposes and is not intended for medicinal, household, or other uses . The molecular formula of Fmoc-L-4-Pyridylalanine is C23H20N2O4 .
Synthesis Analysis
Fmoc-L-4-Pyridylalanine is synthesized using the Fmoc strategy for solid-phase peptide synthesis (SPPS) . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Molecular Structure Analysis
The molecular structure of Fmoc-L-4-Pyridylalanine consists of a fluorenylmethyloxycarbonyl (Fmoc) group attached to the L-4-Pyridylalanine molecule . The Fmoc group is aromatic, which improves the association of peptide building blocks .Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
Fmoc-L-4-Pyridylalanine has a molecular weight of 388.43 g/mol . It has a predicted boiling point of 360.0±42.0 °C and a predicted density of 1.365±0.06 g/cm3 .Scientific Research Applications
Peptide Synthesis
Fmoc-L-4-Pyridylalanine is widely used in Fmoc Solid Phase Peptide Synthesis (SPPS) . This method is particularly useful for producing larger quantities of peptides for various studies, such as biological tests, NMR structural research, and interaction studies between peptides and other molecules .
Development of Epitope-Specific Antibodies
The compound plays a crucial role in the development of epitope-specific antibodies . These antibodies are designed to bind to specific parts of an antigen, allowing for targeted immune responses.
Cell Signaling Studies
Fmoc-L-4-Pyridylalanine is used in studies related to cell signaling . Understanding how cells communicate with each other can provide insights into many biological processes and diseases.
Biomarker Discovery
The compound is used in the discovery of biomarkers for diseases . Biomarkers are measurable indicators of the severity or presence of some disease state.
Cell-Biology Research
Fmoc-L-4-Pyridylalanine is used in various cell-biology research applications . It helps scientists understand the complex processes that occur within cells.
Materials Science
Peptides, including those synthesized using Fmoc-L-4-Pyridylalanine, are becoming increasingly important in materials science due to their self-assembling properties . They can be used to create new materials with unique properties.
Drug Development
Fmoc-L-4-Pyridylalanine is used in the development of new drugs . By understanding how this compound interacts with other molecules, scientists can design new drugs that are more effective and have fewer side effects.
Safety Measures
In terms of safety, it’s important to handle Fmoc-L-4-Pyridylalanine with care. In case of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam .
Safety And Hazards
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-4-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c26-22(27)21(13-15-9-11-24-12-10-15)25-23(28)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSSXJVRZMQUKA-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=NC=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=NC=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359652 | |
Record name | Fmoc-L-4-Pyridylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-4-Pyridylalanine | |
CAS RN |
169555-95-7 | |
Record name | Fmoc-L-4-Pyridylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-4-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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